molecular formula C18H19Cl2N3O3 B2560733 2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone CAS No. 1797063-44-5

2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2560733
CAS RN: 1797063-44-5
M. Wt: 396.27
InChI Key: GCEYTMDIBCOTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H19Cl2N3O3 and its molecular weight is 396.27. The purity is usually 95%.
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Scientific Research Applications

Thermal and Structural Studies

  • The compound's structural characteristics, including its crystal structure and molecular interactions, have been explored in thermal and structural studies. These investigations often involve detailed spectroscopic techniques and theoretical calculations, providing insights into its molecular conformation and stability under different conditions (Karthik et al., 2021).

Chemical Transformations and Synthesis

  • Research has been conducted on the chemical transformations involving compounds structurally related to 2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone. These studies focus on understanding the mechanisms and outcomes of reactions under different conditions, which are crucial for synthesizing novel compounds and derivatives (Faragher & Gilchrist, 1979).

Molecular Interaction and Binding Studies

  • Molecular interaction studies, particularly with receptors, have been a significant area of research. Understanding how compounds like this compound interact with various receptors at the molecular level is vital for drug design and development (Shim et al., 2002).

Antitumor Activity Evaluation

  • Some derivatives structurally similar to this compound have been synthesized and evaluated for their antitumor activities. Such studies are crucial for the development of new therapeutic agents in oncology (Yurttaş et al., 2014).

Photocatalytic Degradation Studies

  • Research has also been conducted on the photocatalytic degradation of compounds structurally related to this compound. Such studies are significant in environmental science, particularly in the degradation of pollutants (Devi & Krishnamurthy, 2009).

Synthesis of Functionalized Compounds

  • Research into the synthesis of biologically active compounds and intermediates that share structural similarities with this compound has been conducted. These syntheses are important for creating new chemicals with potential applications in various fields, including pharmaceuticals (Karabasanagouda et al., 2009).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O3/c1-12-2-5-17(22-21-12)26-14-6-8-23(9-7-14)18(24)11-25-16-4-3-13(19)10-15(16)20/h2-5,10,14H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEYTMDIBCOTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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